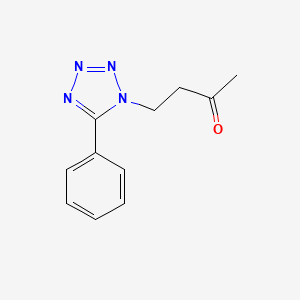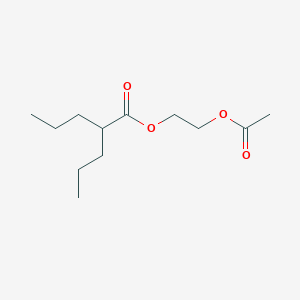
2-(Acetyloxy)ethyl 2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)ethyl 2-propylpentanoate is an ester compound characterized by its pleasant odor, which is typical of many esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are widely used in various industries, including perfumes, flavorings, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-propylpentanoate typically involves the esterification reaction between 2-propylpentanoic acid and 2-(acetyloxy)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)ethyl 2-propylpentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often conducted under reflux.
Major Products
Hydrolysis: Produces 2-propylpentanoic acid and 2-(acetyloxy)ethanol.
Transesterification: Yields a new ester and alcohol, depending on the reactants used.
Scientific Research Applications
2-(Acetyloxy)ethyl 2-propylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of prodrugs.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)ethyl 2-propylpentanoate involves its hydrolysis to release 2-propylpentanoic acid and 2-(acetyloxy)ethanol. The released acid can interact with various molecular targets, potentially modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester with a similar structure, used in perfumes and as a solvent.
Uniqueness
2-(Acetyloxy)ethyl 2-propylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
113805-36-0 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-acetyloxyethyl 2-propylpentanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-11(7-5-2)12(14)16-9-8-15-10(3)13/h11H,4-9H2,1-3H3 |
InChI Key |
OYAQPEGBLWZRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


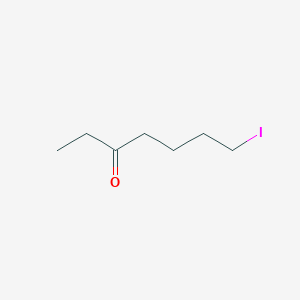

![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
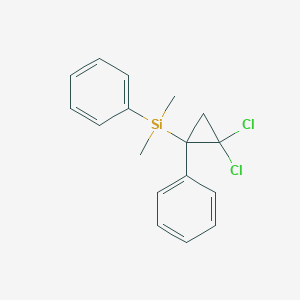
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
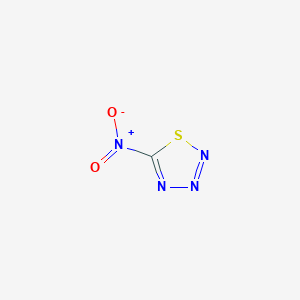
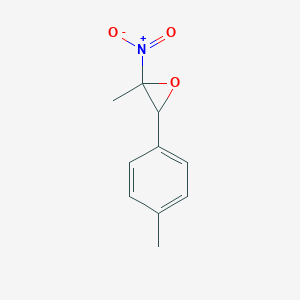
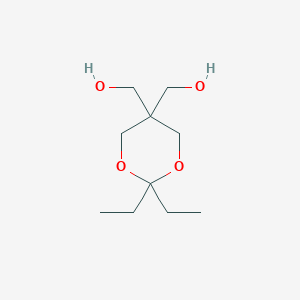
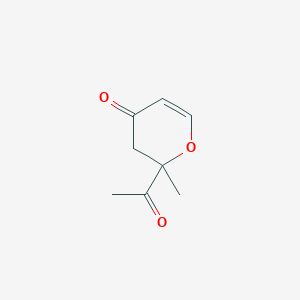
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
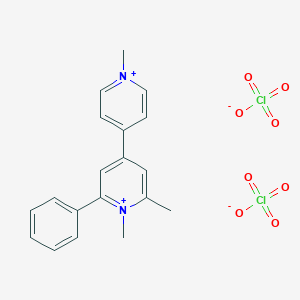
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
